Cas no 5791-69-5 (Quino[2,3-b]acridine-7,14-dione,3,10-dichloro-5,12-dihydro-6,13-dihydroxy-)

Quino[2,3-b]acridine-7,14-dione,3,10-dichloro-5,12-dihydro-6,13-dihydroxy- structure
5791-69-5 structure
Product Name:Quino[2,3-b]acridine-7,14-dione,3,10-dichloro-5,12-dihydro-6,13-dihydroxy-
Numero CAS:5791-69-5
MF:C15H18N4O4
MW:318.327823162079
CID:379957
PubChem ID:5343109
Update Time:2025-04-19

Quino[2,3-b]acridine-7,14-dione,3,10-dichloro-5,12-dihydro-6,13-dihydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Quino[2,3-b]acridine-7,14-dione,3,10-dichloro-5,12-dihydro-6,13-dihydroxy-
    • 5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
    • 1H-pyrazole-3-carboxylic acid, 5-methyl-, 2-[(1E)-(2,4,5-trimethoxyphenyl)methylene]hydrazide
    • 1H-Pyrazole-5-carboxylic acid, 3-methyl-, 2-[(1E)-(2,4,5-trimethoxyphenyl)methylene]hydrazide
    • 3-Methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
    • 5-Methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-3-carbohydrazide
    • BIM-0033321.P001
    • 3-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
    • 5791-69-5
    • AKOS002170089
    • AKOS005628802
    • STK849962
    • DTXSID60417115
    • Inchi: 1S/C15H18N4O4/c1-9-5-11(18-17-9)15(20)19-16-8-10-6-13(22-3)14(23-4)7-12(10)21-2/h5-8H,1-4H3,(H,17,18)(H,19,20)/b16-8+
    • Chiave InChI: HFKKVPMUXQAWIF-LZYBPNLTSA-N
    • Sorrisi: O(C)C1C=C(C(=CC=1/C=N/NC(C1C=C(C)NN=1)=O)OC)OC

Proprietà calcolate

  • Massa esatta: 318.13294
  • Massa monoisotopica: 318.133
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 420
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 97.8A^2
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.27
  • Indice di rifrazione: 1.581
  • PSA: 97.83
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司